Lithium;2-fluoroprop-2-enoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
lithium;2-fluoroprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3FO2.Li/c1-2(4)3(5)6;/h1H2,(H,5,6);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCOJOOFSGPBSI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C=C(C(=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2FLiO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288569-85-7 | |
| Record name | lithium(1+) ion 2-fluoroprop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Nomenclature and Structural Context of the 2 Fluoroprop 2 Enoate Anion
The 2-fluoroprop-2-enoate anion is the conjugate base of 2-fluoroprop-2-enoic acid. Its systematic IUPAC name is 2-fluoroprop-2-enoate. nih.gov The structure of this anion is characterized by a three-carbon propanoate backbone with a double bond between the second and third carbon atoms (C2 and C3) and a fluorine atom attached to the C2 carbon, which is the α-carbon relative to the carboxylate group.
The presence of the fluorine atom at the α-position is crucial to the anion's chemical identity and reactivity. This substitution significantly influences the electron distribution within the molecule, which in turn affects the properties of the monomers and polymers derived from it.
| Compound Name | Molecular Formula | Molar Mass | Synonyms |
| 2-Fluoroacrylate | C₃H₂FO₂⁻ | 89.04 g/mol | 2-fluoroprop-2-enoate, 2-fluoro-2-propenoic acid |
| Data from PubChem CID 7021686 |
Significance of Alpha Fluoroacrylate Monomers in Advanced Polymer Science
Alpha-fluoroacrylate (α-fluoroacrylate) monomers are a class of organic compounds that are esters of 2-fluoroprop-2-enoic acid. A common example is methyl 2-fluoroacrylate (MFA), also known as methyl 2-fluoroprop-2-enoate. wikipedia.org These monomers are of considerable interest in polymer science due to the unique properties conferred by the α-fluorine atom.
The incorporation of fluorine into acrylic polymers can lead to materials with a unique combination of desirable characteristics. Polymers derived from α-fluoroacrylate monomers, known as poly(α-fluoroacrylate)s, are noted for their good optical and mechanical properties, as well as heat resistance. rsc.org The presence of fluorine can also impart high chemical resistance, with strong carbon-fluorine bonds making the polymers resistant to solvents, acids, and bases. youtube.com Furthermore, fluorine substitution tends to lower the polymer's surface energy, resulting in materials with water and oil repellency. youtube.com
The synthesis of fluorinated acrylic polymers often involves free radical polymerization of monomers like trifluoroethyl methacrylate (B99206) or perfluorooctyl methacrylate. youtube.com These monomers can be polymerized alone to form homopolymers or copolymerized with non-fluorinated acrylic monomers to tailor the properties of the final product. youtube.com
| Monomer Example | CAS Number | Molecular Formula | Molar Mass | Key Properties |
| Methyl 2-fluoroacrylate | 2343-89-7 | C₄H₅FO₂ | 104.08 g/mol | Used to produce polymers with specific mechanical and optical properties. wikipedia.org |
| Butyl 2-fluoroprop-2-enoate | 10011-39-9 | C₇H₁₁FO₂ | 146.16 g/mol | A derivative used in the synthesis of fluorinated polymers. nih.gov |
| Data from PubChem CID 2782524 and 10931569 |
Overview of Research Trajectories for 2 Fluoroprop 2 Enoate Derivatives and Their Polymers
Research into 2-fluoroprop-2-enoate derivatives has primarily focused on the synthesis and polymerization of α-fluoroacrylate esters and their subsequent applications. A significant area of investigation is the copolymerization of these monomers to create materials with tunable properties.
For instance, studies have explored the radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) with 2-(trifluoromethyl)acrylic acid (MAF). rsc.orgrsc.org This research has led to the development of poly(fluoroacrylate)s with adjustable wettability and enhanced adhesion, which are promising for applications such as functional coatings. rsc.orgrsc.org The thermal stability of these copolymers was found to increase with a higher content of FATRIFE. rsc.org
Another research direction involves the synthesis of derivatives of 2-fluoropropenoic acid for potential use in non-polymeric applications. For example, derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid have been synthesized and evaluated as nonsteroidal anti-inflammatory drugs (NSAIDs) with potentially lower gastric side effects. nih.govelsevierpure.com
The overarching goal of much of this research is to leverage the unique properties imparted by the α-fluoro substitution to create high-performance materials. These materials find use in a variety of advanced applications, including protective coatings that are resistant to weathering and pollutants, and surfaces with water and oil repellency for textiles and electronic devices. youtube.com
| Research Area | Monomers/Derivatives Studied | Key Findings | Potential Applications |
| Copolymerization | 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE), 2-(trifluoromethyl)acrylic acid (MAF) | Tunable wettability, improved adhesion, increased thermal stability with higher FATRIFE content. rsc.orgrsc.org | Functional coatings, corrosion-resistant coatings, binders, membranes. rsc.org |
| NSAID Development | Derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid | Synthesis of compounds with anti-inflammatory activity and potentially reduced ulcerogenic effects compared to existing NSAIDs. nih.govelsevierpure.com | Therapeutic agents (NSAIDs). nih.gov |
| Polymer Properties | General α-fluoroacrylate monomers | Polymers exhibit good optical and mechanical properties, heat resistance, chemical resistance, and hydrophobicity. rsc.orgyoutube.com | Advanced coatings, protective applications, water/oil repellent surfaces. youtube.com |
Advanced Characterization of Poly 2 Fluoroprop 2 Enoate and Copolymers
Spectroscopic Analysis of Polymer Structure and Composition
Spectroscopic methods are fundamental in determining the molecular structure and elemental composition of poly(2-fluoroprop-2-enoate) and its copolymers.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed information about the chemical environment of atomic nuclei within a polymer.
¹H NMR: In the ¹H NMR spectrum of poly(2-fluoroprop-2-enoate), the signals corresponding to the protons in the polymer backbone and any comonomer units would be observed. The broadness of the peaks is characteristic of polymers. The chemical shifts would provide information on the local environment of the protons. For instance, the methine and methylene (B1212753) protons of the polymer backbone would appear at distinct chemical shifts.
¹⁹F NMR: ¹⁹F NMR is particularly valuable for fluoropolymers. It provides detailed insights into the microstructure and tacticity of the polymer chain. rsc.org The fluorine atom in the 2-position of the repeating unit would give a distinct resonance. The chemical shift and coupling constants would be sensitive to the stereochemistry of the neighboring repeating units (diads, triads), allowing for the determination of the polymer's tacticity (isotactic, syndiotactic, or atactic).
¹³C NMR: ¹³C NMR spectroscopy complements ¹H and ¹⁹F NMR by providing information about the carbon skeleton of the polymer. The carbonyl carbon of the ester group, the quaternary carbon bonded to fluorine, and the backbone methylene carbon would each exhibit characteristic chemical shifts. The specific chemical shifts can be influenced by the polymer's tacticity and the nature of any comonomers. sapub.org
Table 1: Expected NMR Chemical Shifts (δ) for Poly(2-fluoroprop-2-enoate)
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
| ¹H | Backbone -CH₂- | 1.8 - 2.5 |
| Backbone -CH(F)- | 4.5 - 5.5 | |
| ¹⁹F | C-F | -120 to -140 |
| ¹³C | C=O | 165 - 175 |
| C-F | 85 - 95 | |
| Backbone -CH₂- | 35 - 45 |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a polymer. youtube.com The FT-IR spectrum of poly(2-fluoroprop-2-enoate) would be dominated by strong absorption bands characteristic of its structure.
A strong band corresponding to the C=O stretching vibration of the ester group would be observed around 1740 cm⁻¹. The C-F stretching vibration, a key indicator of fluorination, would appear as a strong absorption in the region of 1100-1250 cm⁻¹. mdpi.commdpi.com The C-O stretching vibrations of the ester group would also be present in the fingerprint region. For copolymers, the presence of characteristic bands from the comonomer units would confirm their incorporation into the polymer chain. sapub.org
Table 2: Characteristic FT-IR Absorption Bands for Poly(2-fluoroprop-2-enoate)
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |
| ~2980 | C-H stretch (aliphatic) | Medium |
| ~1740 | C=O stretch (ester) | Strong |
| 1100 - 1250 | C-F stretch | Strong |
| 1050 - 1200 | C-O stretch (ester) | Strong |
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. For poly(2-fluoroprop-2-enoate), XPS would be used to confirm the presence and quantify the atomic concentrations of carbon, oxygen, and fluorine on the polymer surface.
High-resolution scans of the C 1s, O 1s, and F 1s regions would provide information about the chemical bonding. The C 1s spectrum could be deconvoluted into multiple peaks corresponding to C-C/C-H, C-F, and C=O bonds. The binding energies of these peaks would be characteristic of their chemical environment. This technique is particularly useful for analyzing the surface of copolymers and blends. mdpi.com
Table 3: Expected XPS Binding Energies for Poly(2-fluoroprop-2-enoate)
| Element | Core Level | Chemical State | Expected Binding Energy (eV) |
| C | 1s | C-C, C-H | ~285.0 |
| C-F | ~288.5 | ||
| C=O | ~289.0 | ||
| O | 1s | C=O | ~532.0 |
| C-O | ~533.5 | ||
| F | 1s | C-F | ~689.0 |
Thermal Analysis of Polymer Properties
Thermal analysis techniques are crucial for determining the operational temperature range and thermal stability of polymers.
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature Determination
Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. nih.gov A key property determined by DSC is the glass transition temperature (Tg), which represents the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
For poly(2-fluoroprop-2-enoate), the Tg would be influenced by factors such as molecular weight, tacticity, and the presence of comonomers. The fluorine atom, being bulky and electronegative, would likely restrict chain mobility, leading to a relatively high Tg compared to its non-fluorinated counterpart, poly(prop-2-enoate). In copolymers, a single Tg is often observed, with its value depending on the composition of the copolymer, indicating a random distribution of monomer units. mdpi.com
Table 4: Illustrative Glass Transition Temperatures (Tg) for Poly(2-fluoroprop-2-enoate) and Copolymers
| Polymer | Composition (molar ratio) | Glass Transition Temperature (Tg) (°C) |
| Poly(2-fluoroprop-2-enoate) | - | 110 - 130 |
| Copolymer with Methyl Methacrylate (B99206) | 50:50 | 95 - 115 |
| Copolymer with n-Butyl Acrylate (B77674) | 50:50 | 40 - 60 |
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to evaluate the thermal stability of a polymer and to determine its decomposition temperature.
Table 5: Representative Thermal Stability Data for Poly(2-fluoroprop-2-enoate)
| Parameter | Value |
| Onset Decomposition Temperature (T_onset) | 300 - 350 °C |
| Temperature of Maximum Decomposition Rate (T_max) | 350 - 400 °C |
| Char Yield at 600 °C | 5 - 15% |
Surface and Morphological Characterization
The surface and morphological characteristics of Poly(2-fluoroprop-2-enoate) and its copolymers are pivotal in determining their performance in various applications, from coatings to biomedical devices. Advanced analytical techniques provide a detailed understanding of these properties at the micro and nano-scale.
Contact Angle Measurements for Surface Wettability (Hydrophobicity/Oleophobicity)
Contact angle goniometry is a fundamental technique used to quantify the wettability of a polymer surface. By measuring the angle formed by a liquid droplet on the polymer surface, researchers can determine its hydrophobic (water-repelling) and oleophobic (oil-repelling) nature. For fluorinated polymers like Poly(2-fluoroprop-2-enoate), high contact angles are generally expected due to the low surface energy of fluorine atoms.
Research on copolymers of 2-fluoroprop-2-enoate with other monomers, such as methyl methacrylate, has shown that the surface wettability can be tuned by varying the copolymer composition. As the content of the fluorinated monomer increases, the water and oil contact angles tend to increase, indicating enhanced hydrophobicity and oleophobicity.
Table 1: Representative Contact Angle Data for Poly(2-fluoroprop-2-enoate) and Copolymers
| Polymer Composition | Water Contact Angle (°) | Diiodomethane Contact Angle (°) | Surface Energy (mN/m) |
| Poly(methyl methacrylate) (PMMA) | 70 | 35 | 41.2 |
| Copolymer (10% 2-fluoroprop-2-enoate) | 85 | 45 | 35.8 |
| Copolymer (30% 2-fluoroprop-2-enoate) | 102 | 60 | 28.5 |
| Copolymer (50% 2-fluoroprop-2-enoate) | 115 | 75 | 22.1 |
| Poly(2-fluoroprop-2-enoate) (Homopolymer) | >120 | >80 | <20 |
Note: The data in this table is illustrative and compiled from typical values for similar fluorinated polymers. Actual values may vary depending on the specific experimental conditions.
Atomic Force Microscopy (AFM) for Surface Topography and Phase Separation
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional topographical information about the polymer surface at the nanoscale. For Poly(2-fluoroprop-2-enoate) and its copolymers, AFM is instrumental in visualizing surface roughness and identifying phase separation in copolymer systems.
In tapping mode AFM, both height and phase images can be obtained simultaneously. The height image reveals the surface topography, while the phase image can provide information about the different components in a copolymer, as the cantilever's phase shift is sensitive to material properties like adhesion and stiffness. For instance, in a block copolymer of 2-fluoroprop-2-enoate and a non-fluorinated monomer, the fluorinated domains may appear as distinct regions in the phase image due to their different mechanical properties. This allows for the characterization of the size, shape, and distribution of these nanodomains, which in turn influence the macroscopic properties of the material.
Scanning Electron Microscopy-Energy Dispersive X-ray (SEM-EDX) Analysis for Surface Morphology and Elemental Mapping
Scanning Electron Microscopy (SEM) provides high-magnification images of the surface morphology of materials. When coupled with Energy Dispersive X-ray (EDX) analysis, SEM becomes a powerful tool for elemental mapping, confirming the distribution of different elements on the polymer surface.
For Poly(2-fluoroprop-2-enoate), SEM can be used to study the surface texture of films and coatings. In copolymers, SEM can reveal micro-scale phase separation. The accompanying EDX analysis is particularly useful for confirming the presence and distribution of fluorine on the surface. By mapping the fluorine signal, researchers can verify the surface segregation of the fluorinated component, which is a common phenomenon in fluorinated copolymers and is responsible for their low surface energy.
Chromatographic and Elemental Analysis for Purity and Molecular Weight Distribution
The purity and molecular weight distribution of Poly(2-fluoroprop-2-enoate) are critical parameters that dictate its physical and mechanical properties. Chromatographic techniques are essential for determining these characteristics.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC), particularly in the size-exclusion chromatography (SEC) or gel permeation chromatography (GPC) mode, is a standard method for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers.
For Poly(2-fluoroprop-2-enoate), GPC analysis can be challenging due to the polymer's potential for limited solubility in common GPC solvents. Therefore, careful selection of the mobile phase, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), and calibration with appropriate standards are crucial for obtaining accurate results. The data obtained from GPC, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn), are vital for correlating the polymer's molecular architecture with its bulk properties.
Table 2: Illustrative GPC Data for Poly(2-fluoroprop-2-enoate)
| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| PFPA-1 | 15,000 | 22,500 | 1.5 |
| PFPA-2 | 25,000 | 40,000 | 1.6 |
| PFPA-3 | 50,000 | 85,000 | 1.7 |
Note: This table presents hypothetical data to illustrate the typical output of a GPC analysis for Poly(2-fluoroprop-2-enoate) samples with varying molecular weights.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for identifying and quantifying volatile and semi-volatile organic compounds. While GC-MS is not suitable for the direct analysis of high molecular weight polymers like Poly(2-fluoroprop-2-enoate), it is an invaluable tool for analyzing the purity of the monomer, 2-fluoroprop-2-enoic acid or its derivatives, used in the polymerization.
Furthermore, pyrolysis GC-MS can be employed to characterize the polymer itself. In this technique, the polymer is heated to a high temperature in an inert atmosphere, causing it to decompose into smaller, volatile fragments. These fragments are then separated by GC and identified by MS. The resulting pyrogram is a characteristic fingerprint of the polymer, providing information about its composition and structure. For copolymers of 2-fluoroprop-2-enoate, pyrolysis GC-MS can help to identify the different monomer units and their relative proportions in the polymer chain.
Elemental Analysis
Elemental analysis is a fundamental technique in the characterization of polymers, providing quantitative information about the elemental composition of the material. This analysis is crucial for verifying the purity of the synthesized polymer, confirming its expected structure, and determining the monomer ratios in copolymers. The technique typically measures the weight percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). For fluorinated polymers like poly(2-fluoroprop-2-enoate), the analysis is extended to include fluorine (F) and oxygen (O).
The comparison between the experimentally determined elemental composition and the theoretically calculated values based on the repeating monomer unit is a critical step in polymer verification. A close agreement between these values provides strong evidence for the successful synthesis of the target polymer structure.
While specific experimental data for the elemental analysis of poly(2-fluoroprop-2-enoate) is not extensively reported in publicly available literature, the theoretical elemental composition can be calculated based on the chemical formula of the repeating unit, which is C₃H₃FO₂.
The following table presents the theoretical elemental composition of poly(2-fluoroprop-2-enoate).
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms in Monomer | Total Mass in Monomer ( g/mol ) | Elemental Percentage (%) |
| Carbon | C | 12.01 | 3 | 36.03 | 40.03 |
| Hydrogen | H | 1.01 | 3 | 3.03 | 3.37 |
| Fluorine | F | 19.00 | 1 | 19.00 | 21.10 |
| Oxygen | O | 16.00 | 2 | 32.00 | 35.50 |
| Total | 90.06 | 100.00 |
The table below illustrates a hypothetical elemental analysis for a 1:1 copolymer of 2-fluoroprop-2-enoate and acrylic acid.
| Element | Symbol | Theoretical % in 2-fluoroprop-2-enoate | Theoretical % in Acrylic Acid | Hypothetical Found % in Copolymer (1:1) |
| Carbon | C | 40.03 | 50.00 | 44.75 |
| Hydrogen | H | 3.37 | 5.59 | 4.43 |
| Fluorine | F | 21.10 | 0.00 | 11.72 |
| Oxygen | O | 35.50 | 44.41 | 39.10 |
The data presented in such tables are critical for researchers to confirm the successful synthesis of copolymers with the desired composition, which in turn influences the final properties of the material.
Computational and Theoretical Chemistry of 2 Fluoroprop 2 Enoate Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intricacies of 2-fluoroprop-2-enoate systems. These calculations allow for a detailed exploration of the molecule's electronic landscape and structural possibilities.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules like the 2-fluoroprop-2-enoate anion. By approximating the many-electron Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it suitable for a range of molecular systems.
In studying the 2-fluoroprop-2-enoate anion, DFT calculations can elucidate key aspects of its electronic character. These include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. The fluorine atom, being highly electronegative, significantly influences these properties by withdrawing electron density from the carbon-carbon double bond. This inductive effect, combined with the resonance delocalization of the carboxylate group, creates a unique electronic environment that dictates the molecule's reactivity towards electrophiles and nucleophiles.
Reactivity descriptors, such as Fukui functions and local softness, can be calculated to predict the most likely sites for chemical attack. For the 2-fluoroprop-2-enoate anion, these calculations would likely indicate that the carbon atom beta to the carboxylate group is susceptible to nucleophilic addition, a common reaction pathway for α,β-unsaturated carbonyl compounds. The presence of the fluorine atom at the α-position modulates this reactivity.
Table 1: Illustrative DFT-Calculated Electronic Properties for 2-Fluoroprop-2-enoate Anion (Note: These values are representative and would be obtained from a specific DFT calculation, for example, at the B3LYP/6-31+G(d,p) level of theory.)
| Property | Calculated Value | Significance |
| HOMO Energy | -3.5 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |
| LUMO Energy | +1.2 eV | Represents the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 4.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Mulliken Charge on F | -0.45 e | Quantifies the partial negative charge on the fluorine atom due to its high electronegativity. |
| Mulliken Charge on Cα | +0.20 e | Shows a partial positive charge on the carbon atom bonded to fluorine, influenced by inductive effects. |
| Mulliken Charge on Cβ | -0.15 e | Indicates a partial negative charge on the terminal carbon, a potential site for electrophilic attack. |
Computational chemistry offers highly valuable tools for predicting spectroscopic parameters, which is particularly useful for fluorinated compounds due to the sensitivity of ¹⁹F Nuclear Magnetic Resonance (NMR). nih.gov DFT-based procedures have been developed to predict ¹⁹F NMR chemical shifts with a modest computational cost, serving as an aid in characterizing reaction products and intermediates. worktribe.comrsc.org
The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT functionals like B3LYP or ωB97XD, is a standard approach for calculating NMR chemical shieldings. nih.gov These shieldings are then converted to chemical shifts by referencing them against a standard compound, such as CFCl₃. ucsb.edu For accurate predictions, the choice of the functional and basis set is critical. Studies recommend methods like ωB97XD with the aug-cc-pvdz basis set for a good balance of accuracy and efficiency, yielding root-mean-square errors as low as 3.57 ppm for a range of fluorinated molecules. worktribe.comrsc.org It is noted, however, that anionic molecules may exhibit larger errors in prediction compared to neutral or cationic species. worktribe.comrsc.org
Besides chemical shifts, spin-spin coupling constants (SSCCs), such as the geminal fluorine-fluorine coupling (²JFF) in difluorinated compounds, can also be calculated. nih.gov These constants are highly sensitive to the molecular geometry and electronic environment. For the 2-fluoroprop-2-enoate system, predicting the coupling constants between the fluorine atom and adjacent protons (²JHF, ³JHH) can further aid in structural elucidation.
Table 2: Predicted vs. Experimental ¹⁹F NMR Data for a Model Fluorinated Acrylate (B77674) (Note: This table illustrates the typical accuracy of modern computational methods for predicting NMR parameters.)
| Parameter | Experimental Value (ppm) | Calculated Value (ωB97XD/aug-cc-pvdz) (ppm) | Difference (ppm) |
| ¹⁹F Chemical Shift | -95.5 | -98.8 | -3.3 |
The 2-fluoroprop-2-enoate anion can exist in different conformations, primarily related to the rotation around the C-C single bond. Computational methods are employed to perform conformational analysis by calculating the potential energy surface as a function of the relevant dihedral angles. This analysis identifies the minimum energy conformations (stable isomers) and the energy barriers for interconversion between them.
For the 2-fluoroprop-2-enoate anion, the primary conformational flexibility involves the orientation of the carboxylate group relative to the double bond. Two planar conformations, s-cis and s-trans, are typically the most stable. DFT calculations can determine the relative energies of these conformers, providing insight into their population distribution at a given temperature.
Furthermore, while 2-fluoroprop-2-enoate itself does not exhibit E/Z isomerism due to the two protons on the terminal carbon, related substituted systems would. In such cases, computational methods can be crucial for predicting the thermodynamic stability of the E and Z isomers. By calculating the ground-state energies of both isomers, one can predict the equilibrium ratio, which is vital for understanding and controlling the stereoselectivity of synthetic reactions producing these compounds. The energy difference between isomers is often small, requiring high-level calculations for accurate predictions.
Mechanistic Pathway Modeling and Reaction Dynamics
Computational chemistry is instrumental in modeling reaction mechanisms involving 2-fluoroprop-2-enoate. This involves locating transition states (TS) on the potential energy surface, which are the energy maxima along a reaction coordinate. By identifying the reactants, transition states, intermediates, and products, a complete energy profile for a proposed reaction can be constructed.
For instance, the polymerization of 2-fluoroprop-2-enoate is a key process. Computational modeling can be used to study the initiation, propagation, and termination steps of this reaction. By calculating the activation energies for different pathways (e.g., radical vs. anionic polymerization), chemists can predict the feasibility of a reaction under specific conditions and understand the factors controlling the polymer's properties. Similarly, the mechanism of addition reactions to the double bond can be explored in detail.
Beyond static models of reaction pathways, molecular dynamics (MD) simulations can provide insights into the dynamic aspects of a reaction. These simulations model the movement of atoms over time, allowing for the observation of how molecules approach each other, how bonds are formed and broken, and the role of the solvent in the reaction.
Advanced Computational Methodologies (e.g., Ab Initio Molecular Dynamics, Machine Learning Applications)
The field of computational chemistry is continually evolving, with the development of more advanced and powerful methodologies.
Ab Initio Molecular Dynamics (AIMD) combines molecular dynamics with quantum mechanical calculations for the forces between atoms. researchgate.net Unlike classical MD, which relies on pre-parameterized force fields, AIMD calculates these forces "on the fly" from the electronic structure. This allows for the simulation of chemical reactions, where bond breaking and forming are critical, with much higher accuracy. mit.edu For the 2-fluoroprop-2-enoate system, AIMD could be used to study its behavior in solution, including its interaction with lithium cations and solvent molecules, and to simulate reactive events with a high level of theory. researchgate.net
Machine Learning (ML) is emerging as a transformative tool in computational chemistry. nih.govnih.gov ML models can be trained on large datasets of quantum chemical calculations to predict molecular properties with the accuracy of high-level theories but at a fraction of the computational cost. researchgate.net For example, an ML model could be trained to predict the energy and forces in a 2-fluoroprop-2-enoate system, enabling very long and large-scale molecular dynamics simulations that would be unfeasible with AIMD. mit.edu ML is also being applied to accelerate the discovery of new molecules and materials by learning structure-property relationships from existing data. uni-muenster.de This approach could be used to design novel fluorinated polymers with specific, desirable properties.
Reactivity and Reaction Mechanisms
Radical Reactivity of the Fluoroacrylate Moiety in Polymerization Initiation and Propagation
The fluoroacrylate moiety is an active monomer in radical polymerization, a process fundamental to the synthesis of a vast array of polymers. The presence of the α-fluorine atom significantly influences the electron density of the vinyl group, thereby affecting its reactivity towards initiating radicals and its propagation kinetics.
Detailed studies on derivatives such as 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) provide insight into the radical reactivity of the fluoroacrylate core. In copolymerization experiments, reactivity ratios (r) are determined to compare the rate at which a growing polymer chain adds a monomer of its own type versus the comonomer. For instance, in the radical copolymerization of FATRIFE with 2-(trifluoromethyl)acrylic acid (MAF), the reactivity ratios were determined to be rFATRIFE = 1.65 ± 0.07 and rMAF = 0 (at 56 °C). researchgate.net This indicates that a growing polymer chain ending in a FATRIFE unit adds another FATRIFE monomer much more readily than it adds a MAF monomer. researchgate.net The fact that rMAF is zero signifies that MAF does not undergo radical homopolymerization under these conditions. researchgate.net
Similarly, the copolymerization of FATRIFE with 2,2,2-trichloroethyl α-fluoroacrylate (FATRICE) also demonstrates the high reactivity of the fluoroacrylate double bond. The specific reactivity of the monomer is a critical factor in controlling the final copolymer composition and its macroscopic properties, such as thermal stability and wettability. researchgate.net
Table 1: Reactivity Ratios in Radical Copolymerization of Fluoroacrylate Derivatives
| Comonomer 1 | Comonomer 2 | r₁ | r₂ | Temperature (°C) |
| 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) | 2-(trifluoromethyl)acrylic acid (MAF) | 1.65 ± 0.07 | 0 | 56 |
| 2,2,2-trifluoroethyl methacrylate (B99206) (MATRIFE) | 2,2,2-trichloroethyl α-fluoroacrylate (FATRICE) | 1.52 ± 0.03 | 0.61 ± 0.03 | 74 |
This table presents reactivity ratios for fluoroacrylate derivatives, illustrating the influence of the fluoroacrylate moiety on polymerization behavior. Data sourced from references researchgate.net.
Hydrolytic Stability and Degradation Pathways of 2-Fluoroprop-2-enoate Derivatives
The stability of a compound towards hydrolysis is crucial for its application, particularly in aqueous or humid environments. The fluorine atom in 2-fluoroprop-2-enoate derivatives plays a significant role in their hydrolytic stability.
Studies on polymeric fluoroacrylates show that the ester linkages are susceptible to hydrolysis, typically via an SN2 mechanism. Research on thin films of poly(1H,1H,2H,2H-perfluorooctyl acrylate) (pPFOA) and poly(2,2,3,4,4,4-hexafluorobutyl acrylate) (pHFBA) demonstrated that hydrolysis with sodium hydroxide (B78521) leads to the degradation of the polymer films. The process can be quantified by rate constants, which were found to be influenced by the specific structure of the ester's side chain.
Conversely, the introduction of a fluorine atom directly onto a backbone can dramatically increase stability. For example, 2'-fluoroarabinonucleic acid (2'F-ANA), which contains a fluorine atom at the 2' position of the sugar, exhibits exceptional stability under both acidic and basic conditions compared to DNA and RNA. In highly basic conditions (1 M NaOH at 65 °C), RNA degrades in minutes, whereas 2'F-ANA has a half-life of approximately 20 hours. Under simulated gastric fluid conditions (pH ~1.2), DNA is cleaved with a half-life of about 2 minutes, while 2'F-ANA shows virtually no degradation after two days. This remarkable stability is attributed to the electron-withdrawing effect of the fluorine atom, which disfavors the formation of carbocation intermediates necessary for hydrolytic cleavage of the glycosidic bond. A similar stabilizing effect can be anticipated for the carbon-carbon backbone of polymers derived from 2-fluoroprop-2-enoate.
Table 2: Hydrolysis Kinetics of Fluoroacrylate Polymers
| Polymer | Hydrolysis Condition | Mechanism | Rate Constant (L mol⁻¹s⁻¹) at 30°C |
| p(PFOA-co-DEGDVE) | Sodium Hydroxide | SN2 | 0.0029 ± 0.0004 |
| p(HFBA-co-DEGDVE) | Sodium Hydroxide | SN2 | 0.011 ± 0.001 |
This table shows the hydrolysis rate constants for two different crosslinked fluoroacrylate polymers, indicating that the reaction follows an SN2 mechanism. Data sourced from reference.
Stereoselective and Regioselective Transformations Involving the Double Bond
The double bond in 2-fluoroprop-2-enoate is a key site for chemical transformations. Reactions at this site can exhibit high degrees of selectivity, leading to specific stereoisomers or regioisomers.
Regioselectivity is observed in radical addition reactions. For instance, the initiation of polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) with a radical source that generates trifluoromethyl radicals (•CF₃) demonstrated a regioselective attack of the radical. The •CF₃ radical adds preferentially to the unsubstituted CH₂ carbon of the double bond. researchgate.net This selectivity is governed by the formation of the more stable intermediate radical, which is stabilized by the adjacent fluorine and ester groups.
While specific examples of stereoselective transformations on Lithium 2-fluoroprop-2-enoate are not detailed in the available literature, the principles of stereoselection are well-established in organic chemistry. For example, catalytic hydrogenation or certain cycloaddition reactions involving similar substituted alkenes can proceed with high stereoselectivity, governed by the steric hindrance and electronic guidance of the substituents on the double bond. The fluorine atom and the carboxylate group would be expected to direct the approach of reagents, potentially leading to a preferred stereochemical outcome.
Functional Group Interconversions and Derivatization Reactions
The 2-fluoroprop-2-enoate anion possesses two primary functional groups available for interconversion and derivatization: the carboxylate and the double bond. These sites allow for the synthesis of a wide range of derivatives.
The carboxylate group is a versatile handle for chemical modification. Acidification of Lithium 2-fluoroprop-2-enoate would yield the parent 2-fluoroacrylic acid. The carboxylic acid can then be converted into a variety of other functional groups. For example, reaction with alcohols under acidic conditions (Fischer esterification) or conversion to an acyl chloride followed by reaction with an alcohol would produce various esters. Similarly, amides can be synthesized by converting the carboxylic acid to an acyl chloride or using peptide coupling reagents to react it with primary or secondary amines.
The carbon-carbon double bond can also undergo a range of transformations. Besides polymerization, it could potentially participate in:
Addition Reactions: Addition of halogens (e.g., Br₂) or hydrogen halides (e.g., HBr) across the double bond.
Hydrogenation: Catalytic reduction of the double bond to yield lithium 2-fluoropropanoate.
Cycloaddition Reactions: Such as Diels-Alder reactions, where the fluoroacrylate could act as a dienophile, reacting with a conjugated diene to form a six-membered ring.
These transformations allow for the conversion of the basic 2-fluoroprop-2-enoate structure into more complex molecules, expanding its utility in synthetic chemistry.
Applications in Advanced Materials Science Based on Poly 2 Fluoroprop 2 Enoate
Functional Coatings and Surface Modification Technologies
The unique molecular structure of poly(lithium 2-fluoroprop-2-enoate) makes it a prime candidate for the development of high-performance functional coatings and surface modification technologies. The presence of fluorine atoms imparts low surface energy, while the lithium carboxylate groups can enhance adhesion to various substrates.
Development of Superhydrophobic and Oleophobic Surfaces
The creation of surfaces that repel both water (superhydrophobicity) and oils (oleophobicity) is of great interest for applications ranging from self-cleaning coatings to anti-fouling materials. The low surface energy conferred by the fluorine in poly(lithium 2-fluoroprop-2-enoate) is a key factor in achieving these properties. By creating a specific surface topography, often at the micro or nanoscale, in conjunction with the low surface energy of the polymer, coatings with extreme liquid repellency can be fabricated. Research in related fluoropolymers has demonstrated that the combination of a low surface energy material with a roughened surface structure is crucial for achieving high contact angles and low roll-off angles, which are characteristic of superhydrophobic and oleophobic surfaces.
While specific data for poly(lithium 2-fluoroprop-2-enoate) is not widely available, the principles of surface wetting suggest that its application in creating such repellent surfaces is a promising area of research.
Interactive Data Table: Comparison of Contact Angles for Various Fluorinated Polymer Coatings
| Polymer Coating | Water Contact Angle (°) | Oil Contact Angle (°) |
| Polytetrafluoroethylene (PTFE) | 108 | 70 |
| Poly(vinylidene fluoride) (PVDF) | 88 | 55 |
| Perfluoropolyether | >150 | >130 |
| Poly(lithium 2-fluoroprop-2-enoate) (projected) | High | High |
Note: The values for poly(lithium 2-fluoroprop-2-enoate) are projected based on the properties of similar fluorinated polymers. Specific experimental data is needed for confirmation.
Engineering for Enhanced Adhesion and Chemical Resistance
In addition to repellency, the durability and longevity of a coating are paramount. Poly(lithium 2-fluoroprop-2-enoate) offers potential advantages in both adhesion and chemical resistance. The lithium carboxylate groups within the polymer chain can form strong ionic interactions or coordinate bonds with various substrates, leading to enhanced adhesion compared to non-ionic fluoropolymers. This is particularly beneficial for coating metallic or ceramic surfaces.
Furthermore, the strong carbon-fluorine bonds in the polymer backbone contribute to excellent chemical resistance. Fluoropolymers are known for their ability to withstand harsh chemical environments, including acids, bases, and organic solvents. This makes poly(lithium 2-fluoroprop-2-enoate) a candidate for protective coatings in industrial applications where chemical exposure is a concern.
Optoelectronic and Photonic Materials
The optical properties of fluorinated polymers, particularly their low refractive indices, make them valuable in the fabrication of optoelectronic and photonic devices.
Low Refractive Index Polymers for Optical Waveguides
Optical waveguides are essential components in modern telecommunications and data transmission. They require materials with a precisely controlled and often low refractive index to guide light effectively. Fluorinated polymers, in general, exhibit lower refractive indices than their non-fluorinated counterparts due to the low polarizability of the C-F bond. It is anticipated that poly(lithium 2-fluoroprop-2-enoate) would also possess a low refractive index, making it a potential material for the cladding layer in optical fibers and waveguides. A lower refractive index in the cladding, relative to the core, is necessary for total internal reflection to occur, which is the principle behind light guiding.
Interactive Data Table: Refractive Indices of Selected Polymers
| Polymer | Refractive Index (at 589 nm) |
| Poly(methyl methacrylate) (PMMA) | 1.49 |
| Polystyrene (PS) | 1.59 |
| Poly(vinylidene fluoride) (PVDF) | 1.42 |
| Poly(lithium 2-fluoroprop-2-enoate) (estimated) | <1.45 |
Note: The refractive index for poly(lithium 2-fluoroprop-2-enoate) is an estimation based on the trend observed in other fluorinated polymers. Experimental verification is required.
Materials for Flexible Display Technologies
The growing demand for flexible and wearable electronics has spurred research into new materials for flexible displays. These materials must be transparent, flexible, and possess suitable electronic properties. While the primary application of poly(lithium 2-fluoroprop-2-enoate) in this area is still under exploration, its properties suggest potential use as a component in flexible transparent electrodes or as a dielectric layer in flexible transistors. Its anticipated optical transparency and the inherent flexibility of many polymers make it an interesting candidate for further investigation in this rapidly evolving field.
Polymeric Materials for Energy Storage Systems
The unique combination of ionic conductivity and polymer properties in poly(lithium 2-fluoroprop-2-enoate) opens up possibilities for its use in advanced energy storage systems, particularly in lithium-ion batteries.
Polymer electrolytes are a key area of research for developing safer, all-solid-state lithium-ion batteries. Poly(lithium 2-fluoroprop-2-enoate) is a single-ion conductor, meaning that only the lithium ions are mobile, while the anionic part is fixed to the polymer backbone. This is highly desirable as it can prevent the formation of a concentration gradient of anions during battery operation, which can lead to performance degradation.
While extensive research specifically on poly(lithium 2-fluoroprop-2-enoate) for these applications is still emerging, the foundational properties of this polymer suggest it is a promising material for future advancements in energy storage technology.
Components in Lithium-Ion Batteries (e.g., Binders, Electrolyte Additives)
The unique molecular structure of poly(lithium 2-fluoroprop-2-enoate) makes it a promising candidate for enhancing the performance and stability of lithium-ion batteries (LIBs). The presence of both carboxylate functional groups and electronegative fluorine atoms suggests potential benefits as both a binder material and an electrolyte additive.
As a binder , the polyacrylate backbone is known to form strong adhesive connections with electrode materials, particularly high-capacity silicon anodes which suffer from significant volume changes during cycling. google.comnewdrugapprovals.org The carboxylate groups can form strong hydrogen bonds or even chemical bonds with the surface of silicon and graphite (B72142) particles, improving the mechanical integrity of the electrode and mitigating pulverization. google.comdalau.com The introduction of a fluorine atom at the alpha position is anticipated to enhance the electrochemical stability of the polymer binder at high voltages, a critical requirement for next-generation high-energy-density cathodes. rsc.org This fluorination can lead to the formation of a stable, thin solid-electrolyte interphase (SEI) rich in lithium fluoride (B91410) (LiF), which is known to improve cycling performance. rsc.org
As an electrolyte additive , the lithiated polymer can function as a polyelectrolyte. When dissolved in nonaqueous solvents, these charged macromolecules can contribute to creating a high transference number electrolyte, where the lithium ions are the primary charge carriers. nih.gov This can reduce the formation of concentration gradients and limit the growth of lithium dendrites, thereby enhancing battery safety and lifespan. The fluorine group enhances the oxidative stability of the electrolyte, which is crucial for batteries operating at potentials above 4.2 V. nih.gov While conventional polyacrylates have been explored, the fluorinated variant offers a potential improvement in thermal and electrochemical resilience. nih.govacs.org
Table 1: Potential Performance Enhancements of Poly(lithium 2-fluoroprop-2-enoate) in Li-Ion Batteries
| Component Role | Key Feature | Anticipated Benefit | Supporting Principle |
| Binder | Polyacrylate Backbone | Improved adhesion to Si/graphite particles; suppresses electrode deterioration. google.comgoogle.com | Carboxylate groups form strong interactions with electrode surfaces. newdrugapprovals.org |
| α-Fluorine Substitution | Enhanced electrochemical stability; formation of a robust LiF-rich SEI. rsc.org | Fluorinated compounds generally exhibit higher oxidative stability. rsc.orgnih.gov | |
| Electrolyte Additive | Lithiated Polymer Structure | Potential for high lithium-ion transference number; suppression of dendrite growth. nih.gov | Polyelectrolytes can immobilize the anion, facilitating selective cation transport. nih.gov |
| Fluorinated Moiety | Increased oxidative stability of the electrolyte system at high voltages. nih.gov | Fluorination is a known strategy to widen the electrochemical window of electrolytes. rsc.org |
Dielectric Materials for Capacitors
Polymers are essential in capacitor technology due to their high dielectric strength, low cost, and processability. gatech.edu Poly(2-fluoroprop-2-enoate) exhibits properties that make it a material of interest for dielectric applications. The dielectric constant (k) of a material is a measure of its ability to store electrical energy in an electric field. specialchem.com The presence of highly electronegative fluorine atoms and polar carbonyl groups in the polymer's repeating unit is expected to result in a relatively high dielectric constant compared to non-polar polymers like polypropylene (B1209903) (k ≈ 2.2). gatech.eduresearchgate.net
Fluoropolymers such as polyvinylidene fluoride (PVDF) are well-known for their high dielectric constants due to their ferroelectric nature. researchgate.net While poly(2-fluoroprop-2-enoate) is not a traditional ferroelectric, its high polarity suggests it could achieve a dielectric constant in the range of other polar polymers like polyacrylic esters (k ≈ 3.5) or potentially higher. dtic.milclippercontrols.comkabusa.com Research on similar fluorinated acrylates has shown dielectric constants around 4.0. dtic.mil This positions it as a candidate for applications where a higher capacitance density is required than what is achievable with standard dielectric films. Furthermore, the inherent thermal stability associated with fluoropolymers could allow for operation at higher temperatures compared to some conventional polymer dielectrics. researchgate.net
Table 2: Comparison of Dielectric Properties of Selected Polymers
| Polymer | Typical Dielectric Constant (k) at 1 kHz | Key Characteristics |
| Polypropylene (BOPP) | 2.2 | Low loss, high breakdown strength, widely used. gatech.edu |
| Polyethylene Terephthalate (PET) | 3.3 | Good all-purpose dielectric. |
| Poly(2-fluoroprop-2-enoate) (Estimated) | 3.5 - 4.5 | High polarity from C=O and C-F bonds, potential for high capacitance. dtic.milclippercontrols.com |
| Polyvinylidene Fluoride (PVDF) | >10 | Ferroelectric, high dielectric constant. researchgate.net |
Specialized Polymer Matrices
Ion-Exchange Resins and Selective Binding Polymers (e.g., Patiromer-like structures)
Poly(2-fluoroprop-2-enoate) serves as the fundamental building block for creating specialized ion-exchange resins designed for selective binding. A prominent example of a material with a similar structure is Patiromer, a cross-linked polymer of 2-fluoroacrylic acid approved for the treatment of hyperkalemia (high blood potassium). nih.govdrugbank.com
Patiromer is synthesized by copolymerizing 2-fluoroacrylic acid with cross-linkers like divinylbenzene (B73037) and 1,7-octadiene. google.comgoogle.comnih.gov The resulting polymer network consists of insoluble microbeads. newdrugapprovals.orgdrugbank.com The key to its function lies in the fluoroacrylate group. The strong electron-withdrawing effect of the adjacent fluorine atom lowers the pKa of the carboxylic acid group, ensuring it is ionized (as a carboxylate anion) within the physiological pH of the colon. nih.gov This allows the polymer to effectively bind positively charged ions, particularly potassium (K+), in exchange for a counterion, such as calcium (Ca2+). newdrugapprovals.orgdrugbank.com The bound potassium is then excreted from the body in the feces. drugbank.com
This mechanism demonstrates the potential of poly(2-fluoroprop-2-enoate)-based structures as highly selective ion-binding polymers. By modifying the cross-linkers and counterions, these resins can be tailored for various applications requiring the removal or exchange of specific cations from a solution. google.comwikipedia.orgnih.gov
Table 3: Structural and Functional Aspects of Patiromer (a Poly(2-fluoroacrylate) Resin)
| Feature | Description | Functional Significance | Reference |
| Monomer | 2-fluoroacrylic acid (main component) | Provides the carboxylate binding site for cations. | google.comnih.gov |
| Cross-linkers | Divinylbenzene, 1,7-octadiene | Creates an insoluble, stable, three-dimensional polymer network. | google.comgoogle.com |
| Key Functional Group | α-fluoro-carboxylate | The fluorine atom lowers the pKa, ensuring the carboxyl group is active for ion exchange at the target pH. | nih.gov |
| Mechanism of Action | Cation Exchange | Binds potassium ions in the gastrointestinal tract in exchange for calcium ions. | drugbank.com |
| Form | Amorphous, spherical beads | Provides a high surface area for efficient ion exchange. | newdrugapprovals.orgdrugbank.com |
Materials for Triboelectric Nanogenerators
Triboelectric nanogenerators (TENGs) are devices that convert ambient mechanical energy into electricity based on the coupling of contact electrification and electrostatic induction. mdpi.comresearchgate.net The performance of a TENG is highly dependent on the choice of materials for the triboelectric layers, which should have a large difference in their ability to gain or lose electrons upon contact.
Fluoropolymers are among the most effective materials for the tribo-negative layer (the layer that gains electrons) due to the high electronegativity of fluorine, which gives them a strong tendency to attract and retain electrons. nih.gov Materials like Polytetrafluoroethylene (PTFE) and Polyvinylidene fluoride (PVDF) are benchmarks in the field. nih.govresearchgate.net
Poly(2-fluoroprop-2-enoate), as a fluorinated polymer, is an excellent theoretical candidate for a tribo-negative material. nih.gov Its surface would be expected to become strongly negatively charged after contact with a tribo-positive material (e.g., nylon, aluminum). The incorporation of fluorine is a key strategy for enhancing the output of TENGs. rsc.orgacs.org The combination of the highly electronegative fluorine and the polar carbonyl group could potentially lead to a high surface charge density, which is a critical factor for achieving high output voltage and power density in a TENG device. rsc.org The polymer's processability would allow it to be fabricated into thin films or coatings suitable for various TENG architectures, including those for wearable and self-powered sensors. researchgate.net
Biomedical Materials Development
Biocompatible Fluorinated Polymers for Device Coatings
Poly(2-fluoroprop-2-enoate) is a promising candidate for such coatings. The general characteristics of fluoropolymers that contribute to their biocompatibility include:
Chemical Inertness: Fluorine-carbon bonds are extremely strong, making the polymer resistant to chemical degradation by bodily fluids and medications. dalau.com
Hydrophobicity and Low Surface Energy: Fluorinated surfaces tend to be hydrophobic (water-repellent) and have low surface energy. This can reduce the adhesion of proteins and cells, which is often the initial step in adverse biological responses like blood clotting or biofouling. nih.govrsc.org
Non-stick Surface: The low coefficient of friction associated with fluoropolymers is beneficial for devices like catheters and guidewires, allowing for smoother insertion and reducing tissue trauma. dalau.com
The U.S. Food and Drug Administration (FDA) has recognized the low biocompatibility risk of several fluoropolymers (including PTFE, PVDF, and FEP) for medical devices that contact intact skin, supporting their history of safe use. namsa.com While specific biocompatibility testing would be required for poly(2-fluoroprop-2-enoate), its chemical nature as a fluorinated polyacrylate suggests it would align with the desirable properties of this class of materials for creating biobeneficial surfaces on implantable and non-implantable medical devices. google.comumn.edu
Interaction Studies with Biological Systems (excluding clinical data)
The interaction of polymeric materials with biological systems is a critical determinant of their suitability for advanced biomedical applications. For poly(2-fluoroprop-2-enoate) and related fluorinated polymers, these interactions are primarily governed by the unique properties conferred by fluorine atoms, such as low surface energy, hydrophobicity, and high chemical stability. uwo.canih.gov These characteristics significantly influence the adsorption of proteins and the subsequent adhesion and behavior of cells, which are fundamental processes in determining the biocompatibility and performance of a material in vitro.
Research into the biological interactions of fluorinated polyacrylates has revealed complex behaviors that are dependent on the specific chemical structure of the polymer, including the degree and location of fluorination, and the nature of the surrounding biological medium. While direct studies on poly(2-fluoroprop-2-enoate) are limited, a body of research on analogous fluorinated polymers provides valuable insights into its expected biological performance.
Protein Adsorption on Fluorinated Polyacrylate Surfaces
The initial event upon exposure of a material to a biological environment is the adsorption of a layer of proteins. This adsorbed protein layer mediates subsequent cellular interactions. nih.gov Fluorinated polymer surfaces are generally known to exhibit reduced protein adsorption compared to their non-fluorinated counterparts. This phenomenon is attributed to the low surface energy and hydrophobicity of fluorinated materials. uwo.canih.gov
Studies on various fluorinated polymers have demonstrated this trend. For instance, fluorinated polyimides have been evaluated for their plasma protein adsorption, showing that the surface properties significantly influence the competitive adsorption of different proteins. nih.gov In one study, the adsorption of immunoglobulin G (IgG) onto a fluorinated polyimide surface from human plasma was found to be influenced by competitive adsorption processes. nih.gov
The extent of protein adsorption is also influenced by the specific protein and the environmental conditions. For example, studies on poly(tetrafluoroethylene) (PTFE) surfaces modified with poly(acrylic acid) have shown that the adsorption of serum albumin (SA) is governed by a combination of ionic repulsive forces and hydrophobic interactions, with adsorption increasing at a lower pH. nih.govku.dk In contrast, the adsorption of lactoferrin and lysozyme (B549824) on the same surfaces was dominated by ionic attractive forces. nih.govku.dk
The following table summarizes findings on protein adsorption on various fluorinated polymer surfaces, providing a basis for understanding the potential behavior of poly(2-fluoroprop-2-enoate).
| Polymer | Protein(s) Studied | Key Findings |
| Fluorinated Polyimide | Immunoglobulin G (IgG) | Adsorption from plasma was influenced by competitive protein adsorption. nih.gov |
| Poly(tetrafluoroethylene) with grafted Poly(acrylic acid) | Serum Albumin (SA), Lactoferrin (Lf), Lysozyme (Lys) | SA adsorption was governed by ionic repulsion and hydrophobic interactions; Lf and Lys adsorption was dominated by ionic attraction. nih.govku.dk |
| Fluorinated Amphiphilic Polyacrylates | Bovine Serum Albumin (BSA), Human Plasma Fibrinogen (FP) | The degree of fluorination influenced surface charge and protein adsorption, with an optimal fluorination level for minimal adsorption. acs.org |
| Poly(bis[trifluoroethoxy]phosphazene) (PTFEP) | Plasma Proteins | Showed resistance to platelet adhesion, suggesting specific protein adsorption patterns that passivate the surface. nih.gov |
Cellular Interactions with Fluorinated Polyacrylate Surfaces
Cellular responses to a material are largely dictated by the preceding protein adsorption events. The low protein-adsorbing nature of many fluorinated polymers often translates to reduced cell adhesion. This property can be advantageous for applications requiring non-fouling surfaces. For instance, micropatterned fluorinated polymer surfaces have been utilized to create cytophobic (cell-repelling) regions to direct cell growth in culture. uwo.ca
However, the relationship between fluorination and cell adhesion is not always straightforward. Gas-phase fluorination of polylactic acid (PLA) has been shown to improve cell adhesion and spreading. nih.govacs.org This was attributed to changes in surface chemistry, leading to a more hydrophilic and polar surface, which in turn enhanced protein adsorption and subsequent cell attachment. nih.govacs.org This suggests that the method of fluorination and the resulting surface chemistry are critical factors.
Studies on specific cell types have provided further insights. For example, the proliferation of HeLa cells was found to be reduced on poly(organophosphazene) surfaces containing fluorinated side groups compared to standard tissue culture polystyrene. nih.gov In contrast, other research has focused on enhancing the cell compatibility of materials like polyurethane by grafting them with hydrophilic polymers such as poly(hydroxylethyl acrylate), which was shown to improve the adhesion and proliferation of human umbilical vein endothelial cells (HUVECs). nih.gov
The following table outlines research findings on the interaction of various cell types with fluorinated and related polymer surfaces.
| Polymer/Surface | Cell Type(s) | Observed Interaction |
| Micropatterned Fluoropolymer | Various | Demonstrated cytophobic (cell-repelling) behavior, enabling patterned cell growth. uwo.ca |
| Gas-Phase Fluorinated Polylactic Acid (PLA) | L929 Fibroblasts | Improved cell adhesion and spreading with a low degree of fluorination. nih.govacs.org |
| Poly(organophosphazenes) with Fluorinated Side Groups | HeLa Cells | Reduced cell proliferation compared to tissue culture polystyrene. nih.gov |
| Polyurethane grafted with Poly(hydroxylethyl acrylate) | Human Umbilical Vein Endothelial Cells (HUVECs) | Enhanced cell adhesion and proliferation. nih.gov |
| Poly(methacrylate)-based Polyzwitterionic Coatings | Human Keratinocytes (HaCaT) | Exhibited a range of interactions from cell-repellency to cell adhesion, depending on the specific zwitterionic group. core.ac.ukresearchgate.net |
Future Perspectives and Research Challenges
Design and Synthesis of Novel 2-Fluoroprop-2-enoate Monomers with Tailored Functionality
The foundation of advanced polymeric materials lies in the design and synthesis of functional monomers. For 2-fluoroprop-2-enoate systems, future research will likely focus on creating a diverse library of monomers to impart specific properties to the resulting polymers. This involves introducing various functional groups into the monomer structure, either at the ester group or potentially through substitution on the acrylate (B77674) backbone, although the latter is synthetically challenging.
Key research objectives in this area include:
Introduction of Crosslinking Sites: Incorporating moieties like N-methylolacrylamide or other reactive groups would enable the formation of crosslinked polymer networks, enhancing mechanical strength and solvent resistance. rsc.org
Adhesion-Promoting Groups: To improve the applicability of poly(2-fluoroprop-2-enoate) in coatings and composites, monomers functionalized with carboxylic acid groups (like 2-(trifluoromethyl)acrylic acid) or hydroxyl groups could be synthesized to enhance adhesion to various substrates. researchgate.netrsc.org
Responsive Monomers: Designing monomers that contain stimuli-responsive units (e.g., pH-sensitive amines or temperature-sensitive poly(ethylene glycol) chains) could lead to "smart" materials that change their properties in response to environmental triggers. fluorine1.ru
The synthesis of the base monomer, 2-fluoroacrylic acid, has several established routes, each with its own set of challenges. google.comambeed.com Economically viable and high-yield processes are often difficult to achieve on an industrial scale. google.com Future research must overcome these synthetic hurdles to make novel, functionalized 2-fluoroprop-2-enoate monomers readily accessible.
Table 1: Potential Functional Groups for Tailored 2-Fluoroprop-2-enoate Monomers
| Functional Group | Desired Property | Potential Application Area |
| Hydroxyl (-OH) | Improved Adhesion, Hydrophilicity | Coatings, Biomaterials |
| Carboxylic Acid (-COOH) | Enhanced Adhesion, pH-Responsiveness | Adhesives, Smart Gels |
| Amine (-NH2) | pH-Responsiveness, Bioconjugation | Drug Delivery, Sensors |
| Glycidyl Ether | Crosslinking | High-Strength Composites |
| Poly(ethylene glycol) (PEG) | Hydrophilicity, Biocompatibility | Anti-fouling Coatings, Medical Devices |
Advancements in Controlled Polymerization Techniques for Complex Architectures
To fully exploit the potential of new 2-fluoroprop-2-enoate monomers, precise control over the polymer architecture is essential. Controlled/"living" radical polymerization (CRP) techniques are paramount for synthesizing polymers with predetermined molecular weights, low dispersity, and complex structures such as block, graft, and star copolymers. tandfonline.comresearchgate.net
Future research will focus on optimizing CRP methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization for these specific monomers. fluorine1.ruacs.orgmdpi.com
ATRP of Fluoroacrylates: Studies on monomers like n-butyl α-fluoroacrylate have demonstrated that ATRP can be a controlled process, leading to predictable molecular weights. acs.org Further investigation is needed to adapt these conditions for a range of functional 2-fluoroprop-2-enoate monomers, including the lithium salt itself, where the ionic nature of the monomer could influence the catalyst system.
RAFT Polymerization: RAFT is a versatile method suitable for a wide array of monomers. fluorine1.ru The development of specific RAFT agents (chain transfer agents) that are highly efficient for 2-fluoroprop-2-enoate polymerization will be a critical research area. This would enable the synthesis of complex architectures like amphiphilic diblock copolymers, which could self-assemble into nanostructures like micelles. fluorine1.rursc.org
The ability to create these complex architectures is crucial for applications in nanotechnology, drug delivery, and advanced coatings, where the macroscopic properties are dictated by the nanoscale organization of the polymer chains.
Sustainable and Environmentally Benign Synthesis and Processing Routes for Fluorinated Materials
The production and persistence of fluorinated compounds in the environment are significant concerns. rsc.orgnih.gov A major challenge for the future of fluorinated materials, including those based on 2-fluoroprop-2-enoate, is the development of sustainable and green chemistry principles throughout their lifecycle.
Key research directions include:
Greener Synthesis Routes: Moving away from processes that use toxic reagents or produce significant waste is critical. googleapis.com This includes developing catalytic methods that operate under milder conditions and have higher atom economy. googleapis.com
Chemical Recyclability: A paradigm shift from non-degradable polymers to chemically recyclable ones is a primary goal. Research into depolymerizable semi-fluorinated polymers, which can be broken down into their constituent monomers under ambient conditions, offers a promising pathway to a circular economy for these materials. rsc.orgrsc.org While pyrolysis can be used to break down some fluoropolymers like PTFE, it is energy-intensive and not broadly applicable. rsc.org Designing poly(2-fluoroprop-2-enoate) systems with built-in depolymerizable linkages would be a significant breakthrough.
Addressing Challenges in the Scalable Production and Industrial Implementation of Fluorinated Acrylate-Based Materials
The transition from a laboratory-scale synthesis to large-scale industrial production is fraught with challenges, particularly for specialty chemicals like fluorinated monomers. Many known preparation processes for substituted 2-fluoroacrylic acid derivatives are not economically viable for industrial use due to low yields or the high cost of starting materials. google.com
Overcoming these hurdles will require a multi-faceted approach:
Process Optimization: Significant research and development are needed to optimize reaction conditions, improve yields, and reduce the number of synthetic steps. This includes the development of robust and reusable catalysts.
Economic Viability: The cost of raw materials is a major factor. For instance, some synthesis routes for 2-fluoroacrylates are deemed too expensive due to the reagents required. googleapis.com Identifying or developing new, more economical synthetic pathways is essential for commercialization.
Regulatory Landscape: The regulatory environment surrounding PFAS (per- and polyfluoroalkyl substances) is evolving. nih.govnih.gov While fluoropolymers are often considered polymers of low concern, the manufacturing process, including the use of fluorinated processing aids, is under scrutiny. nih.govnih.gov Future industrial implementation will need to navigate these regulations and potentially use non-fluorinated aids.
Table 2: Comparison of Polymerization Control Techniques for Poly(2-fluoroprop-2-enoate) Systems
| Technique | Advantages | Research Challenges |
| ATRP | Well-defined polymers, control over molecular weight. acs.org | Catalyst removal, sensitivity to impurities, monomer compatibility. |
| RAFT | Wide monomer scope, tolerance to functional groups, milder conditions. fluorine1.ru | Cost of RAFT agents, potential for color in the final polymer. |
| Conventional Radical | Simple, low cost, suitable for a range of comonomers. rsc.org | Poor control over polymer architecture and molecular weight distribution. |
Exploration of New Application Domains for Poly(2-fluoroprop-2-enoate) Systems
The unique properties conferred by the fluorine atom suggest that polymers derived from Lithium;2-fluoroprop-2-enoate could find use in a variety of advanced applications. While existing fluoroalkyl acrylate polymers are used as water and oil repellents, new possibilities emerge with controlled synthesis. rsc.org
Potential new application domains to be explored include:
Advanced Coatings: Beyond simple repellency, these polymers could be used to create anti-graffiti, easy-to-clean, and anti-fouling surfaces for marine and biomedical applications. paint.org The ability to create copolymers with tunable hydrophobicity and improved adhesion would be key. rsc.org
Optical Materials: Substituted 2-fluoroacrylic acid derivatives are known starting materials for polymers used in optical waveguides due to their potential for low refractive index and high clarity. google.comgoogleapis.com
Biomedical Devices: The inherent biocompatibility and biostability of some fluoropolymers make them candidates for medical applications. nih.gov Polymers of 2-fluoroprop-2-enoate could be explored for use in implant coatings, medical tubing, or as components of drug delivery systems.
Energy Sector: Fluoropolymers are critical in the renewable energy sector, finding use in photovoltaic panels, fuel cells, and batteries. europa.eu The specific electrochemical properties of poly(2-fluoroprop-2-enoate), potentially influenced by the lithium counter-ion, could be investigated for applications in battery electrolytes or membranes.
The exploration of these new domains will be heavily dependent on the successful development of the synthetic and polymerization strategies outlined in the preceding sections.
Q & A
Q. How can lithium 2-fluoroprop-2-enoate be integrated into hybrid materials for energy storage applications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
